molecular formula C14H13N3S B15539454 n-(4-Methylbenzyl)thieno[3,2-d]pyrimidin-4-amine

n-(4-Methylbenzyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B15539454
M. Wt: 255.34 g/mol
InChI Key: PGNRFOCWZSGPGN-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)thieno[3,2-d]pyrimidin-4-amine ( 930707-52-1) is a synthetic organic compound with the molecular formula C 14 H 13 N 3 S and a molecular weight of 255.34 g/mol . It is supplied with a purity of 98% and should be stored at 2-8°C. This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their broad biological activities . The thienopyrimidine core serves as a privileged structure in the design of novel therapeutic agents, particularly in the field of oncology . While specific biological data for this particular derivative is limited in the public domain, closely related analogues have been extensively investigated. For instance, similar N-substituted thieno[3,2-d]pyrimidin-4-amines have been identified as key inhibitors of various kinase targets, including phosphatidylinositol 3-kinase (PI3Kα), which is a crucial component in the PI3K/AKT/mTOR signaling pathway frequently deregulated in cancers . Furthermore, recent research has highlighted thieno[3,2-d]pyrimidin-4-amine derivatives as promising scaffolds for developing inhibitors against bacterial targets, such as cytochrome bd oxidase in Mycobacterium tuberculosis , indicating their potential application in antimicrobial research . As a building block, this compound enables researchers to explore structure-activity relationships and develop new bioactive molecules. It is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3S/c1-10-2-4-11(5-3-10)8-15-14-13-12(6-7-18-13)16-9-17-14/h2-7,9H,8H2,1H3,(H,15,16,17)

InChI Key

PGNRFOCWZSGPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC3=C2SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Antiproliferative Activity

The antiproliferative potency of thieno[3,2-d]pyrimidin-4-amines is highly dependent on substituents at the 2-, 4-, and 6-positions. Key analogues include:

Compound Name Structural Features Biological Target/Activity Key Findings Reference
N-(4-Methylbenzyl)thieno[3,2-d]pyrimidin-4-amine 4-methylbenzyl group at N4; thienopyrimidine core Colorectal cancer (HT-29, Caco-2) 5–10 µM: ~50–60% inhibition, comparable to MPC-6827
MPC-6827 (Azixa) Quinazoline core; 4-methoxyaniline substituent Microtubule destabilization; broad anticancer Phase II clinical candidate; suspended due to cardiotoxicity
4a (N-(4-Methoxyphenyl)-2-methyl-pyrido-thieno[3,2-d]pyrimidin-4-amine) Pyrido-fused ring; 4-methoxyphenyl group Colorectal cancer 10 µM: ~55% inhibition in HT-29 cells; similar efficacy to MPC-6827
4c (Pyrazino-thieno[3,2-d]pyrimidin-4-amine) Pyrazino-fused ring; 4-methoxyphenyl group Colorectal cancer 10 µM: ~60% inhibition in Caco-2 cells

Q & A

Q. Can this compound synergize with existing antitubercular agents?

  • Methodological Answer : In Mycobacterium tuberculosis models, combine with Q203 (Cyt-bc1 inhibitor) and measure ATP depletion via luminescence assays. Synergy is indicated by a fractional inhibitory concentration index (FICI) <0.5 .

Q. What in silico tools predict off-target effects for this compound?

  • Methodological Answer :
  • SwissTargetPrediction : Screen for homology to GPCRs or ion channels.
  • Pharos : Identify shared pharmacophores with known off-target binders.
  • DeepChem models: Train on ChEMBL data to flag potential toxicity risks .

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